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Crotyl methacrylate -

Crotyl methacrylate

Catalog Number: EVT-491152
CAS Number:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
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Product Introduction

Source and Classification

Crotyl methacrylate can be synthesized from crotonic acid and methanol through esterification reactions. It is classified as a vinyl monomer due to the presence of a double bond in its structure, which allows it to undergo polymerization. This compound falls under the category of acrylate and methacrylate derivatives, which are widely used in industrial applications including coatings, adhesives, and sealants.

Synthesis Analysis

Methods and Technical Details

Crotyl methacrylate can be synthesized through several methods, with the most common being:

  1. Esterification Reaction: This involves the reaction between crotonic acid and methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to facilitate the conversion into the ester.
    Crotonic Acid+MethanolH2SO4Crotyl Methacrylate+Water\text{Crotonic Acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Crotyl Methacrylate}+\text{Water}
  2. Transesterification: Another method involves the transesterification of other methacrylates with crotyl alcohol. This process can be catalyzed by various bases or acids.
  3. Radical Polymerization: Crotyl methacrylate can also be produced via radical polymerization techniques, where it serves as a monomer that can be copolymerized with other vinyl monomers.
Molecular Structure Analysis

Spectroscopic Data

  • Infrared Spectroscopy (FT-IR): Characteristic absorption peaks are observed for C=O stretching (around 1730 cm1^{-1}) and C=C stretching (around 1630 cm1^{-1}).
  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show signals corresponding to different hydrogen environments in the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

Crotyl methacrylate readily undergoes polymerization through free radical mechanisms. The primary reactions include:

  1. Free Radical Polymerization: Initiated by heat or chemical initiators, resulting in long-chain polymers.
    InitiatorHeatR+MonomerPolymer\text{Initiator}\xrightarrow{\text{Heat}}\cdots R^\cdot +\text{Monomer}\rightarrow \text{Polymer}
  2. Copolymers Formation: Crotyl methacrylate can copolymerize with other acrylates or methacrylates, enhancing properties like flexibility and adhesion.
  3. Crosslinking Reactions: Under specific conditions, it can participate in crosslinking reactions that improve thermal stability and mechanical strength of materials.
Mechanism of Action

Process and Data

The mechanism by which crotyl methacrylate acts during polymerization involves several steps:

  1. Initiation: The formation of free radicals from an initiator starts the polymerization process.
  2. Propagation: The free radicals react with crotyl methacrylate, forming a growing polymer chain.
  3. Termination: The reaction ends when two radical chains combine or disproportionate.

The kinetics of this process can be influenced by factors such as temperature, concentration of monomers, and type of initiators used.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid.
  • Boiling Point: Approximately 140°C.
  • Density: About 0.94 g/cm³ at 20°C.
  • Solubility: Soluble in organic solvents like ethanol and acetone but insoluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to the vinyl group; can undergo addition reactions.
  • Stability: Sensitive to light and heat; should be stored away from these conditions to prevent premature polymerization.
Applications

Scientific Uses

Crotyl methacrylate is employed in various scientific applications including:

  • Polymer Synthesis: Used as a monomer in the production of specialty polymers for coatings, adhesives, and sealants.
  • Biomedical Applications: Investigated for use in drug delivery systems due to its ability to form biocompatible polymers.
  • Material Science: As a component in developing advanced materials with tailored properties for specific applications such as electronics or automotive industries.
Synthetic Methodologies and Reaction Kinetics of Crotyl Methacrylate

Crotyl methacrylate (CMA), an α,β-unsaturated ester with the molecular formula C₈H₁₂O₂, serves as a versatile monomer in polymer synthesis due to its dual functional groups enabling crosslinking and copolymerization. This section comprehensively examines its synthetic pathways, kinetic principles, and emerging sustainable production technologies.

Esterification Techniques for α,β-Unsaturated Esters

Conventional CMA synthesis relies on acid-catalyzed esterification between methacrylic acid (MAA) and crotyl alcohol. Industrial processes frequently employ strongly acidic ion exchange resins (e.g., Amberlyst-16, Diaion PK-series) under reduced pressure (200–300 Torr) to shift equilibrium toward ester formation by continuous water removal. A critical advancement involves optimizing the alcohol/acid molar ratio below 1 (typically 0.5–0.75), significantly suppressing byproduct formation like methoxypropionates while achieving conversions exceeding 85% [2]. This counterintuitive stoichiometry leverages the reversibility of esterification; unreacted MAA is efficiently recovered and recycled, enhancing process economics. Reaction temperatures are maintained between 70–90°C to balance kinetic requirements against the risk of acrylic acid evaporation or undesired polymerization [2].

Fixed-bed reactors operating in a gas-liquid-solid three-phase mode demonstrate superior efficiency for continuous production. Here, pre-mixed reactants flow concurrently through a catalyst bed, with vacuum facilitating immediate vaporization of water and low-boiling components. The reactive distillation configuration—integrating the reactor outlet directly with a separation column under consistent vacuum—further minimizes thermal exposure, preserving monomer stability [2].

Table 1: Optimized Parameters for Crotyl Methacrylate Esterification

ParameterOptimal RangeImpact on Reaction
Molar Ratio (Alcohol:MAA)0.5–0.75Minimizes alkoxypropionate byproducts; enables MAA recycle
Pressure200–300 TorrLowers boiling points; drives equilibrium to ester
Temperature70–90°CBalances reaction rate and thermal degradation
Space Velocity (Liquid)0.33–0.5 h⁻¹Ensures contact time for high conversion
CatalystMacroporous sulfonic resinHigh acidity; stability under reduced pressure

Catalytic Processes in Methacrylate Ester Synthesis

Catalyst selection governs reaction rate, selectivity, and scalability in CMA synthesis. Macroporous sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-16, Diaion PK-216) dominate industrial processes due to their high acid capacity (≥4.7 mmol H⁺/g), thermal stability (≤130°C), and tolerance to α,β-unsaturated acids. Their porous architecture mitigates diffusion limitations, crucial for viscous reaction mixtures [2].

Alternative catalytic systems include:

  • Heteropoly acids (e.g., phosphotungstic acid): Exhibit higher turnover frequencies than resins but require immobilization for recyclability.
  • Enzymatic catalysis: Lipases (e.g., Candida antarctica Lipase B) facilitate esterification under mild conditions (35–50°C), eliminating side reactions. However, enzyme deactivation at elevated temperatures and high catalyst costs limit industrial adoption [5].
  • Solid acid zeolites: H-ZSM-5 variants show promise in continuous flow systems but face challenges with pore blockage by methacrylic dimers.

Kinetic studies reveal auto-acceleration behavior (Trommsdorff effect) during CMA homopolymerization due to restricted termination kinetics at high viscosities. This manifests as a sharp exotherm post-induction period, demanding precise thermal control to avoid thermal runaway (>100°C) and monomer boiling [1].

Green Chemistry Approaches for Sustainable Production

Advancements prioritize solvent elimination, renewable feedstocks, and catalyst-free systems to enhance CMA’s sustainability profile:

  • Biomass-derived routes: Pyrolysis liquids from lignocellulosic waste contain mixed alcohols (e.g., butanol, crotyl alcohol analogs), which can be esterified directly with MAA without purification. This approach converts >79% of alcohol functionalities into polymerizable esters, yielding CMA analogs with molecular weights (Mₚ) of 22.9–36.9 kDa. The resulting polymers exhibit thermorheological profiles akin to petrochemical-based poly(butyl methacrylate), validating performance parity [5].
  • CO₂-mediated synthesis: A novel catalyst-free method utilizes switchable ionic liquids (SILs) generated from CO₂ and superbases (e.g., DBU). Methacrylic anhydride reacts with [DBUH][MeCO₃] to yield MMA analogs; adapting this to higher alcohols like crotyl alcohol could bypass traditional acid catalysis. This room-temperature process achieves >92% ester yield with near-quantitative DBU recovery via alkaline treatment, dramatically reducing energy intensity [7].

Life cycle assessments highlight reductions in cumulative energy demand (CED) and volatile organic compound (VOC) emissions when using such pathways versus conventional esterification.

Mechanochemical Synthesis and Solvent-Free Pathways

Mechanochemistry enables CMA synthesis and polymerization without solvents or external heating:

  • High-shear mixers or ball mills initiate esterification by co-grinding MAA, crotyl alcohol, and acidic catalysts (e.g., p-toluenesulfonic acid). Mechanical force disrupts reactant crystallinity, enhancing molecular diffusion and accelerating reactions to completion within hours—significantly faster than solvent-based batch processes [5].
  • Reactive extrusion: Twin-screw extruders facilitate CMA polymerization using radical initiators (e.g., peroxides). The intense shear and temperature control (60–120°C) prevent thermal runaway by rapidly dissipating the high polymerization enthalpy (57.8 kJ/mol). Resulting polymers exhibit narrower molecular weight distributions (Đ < 1.8) than batch reactors due to superior mixing and heat transfer [8].

Table 2: Sustainable Synthesis Techniques for Crotyl Methacrylate

MethodConditionsAdvantagesYield/Conversion
Biomass Pyrolysis Esterification100–150°C, acid catalystUtilizes waste-derived alcohols; no solvent79.2% alcohol conversion
CO₂/SIL Process25°C, DBU/CO₂, methanol solventCatalyst-free; ambient temperature; low VOC92% (MMA analog)
Ball MillingRoom temperature, PTSA, 4–6 hNo solvent; minimal energy input; rapid kinetics>90%
Reactive Extrusion80–120°C, peroxide initiatorContinuous operation; suppresses auto-acceleration>95% monomer conversion

These innovations demonstrate the evolving landscape of CMA production, emphasizing efficiency, environmental compatibility, and integration with circular economy principles. Future advancements will likely focus on catalytic precision and energy-neutral processes to further enhance sustainability.

Properties

Product Name

Crotyl methacrylate

IUPAC Name

[(E)-but-2-enyl] 2-methylprop-2-enoate

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-4-5-6-10-8(9)7(2)3/h4-5H,2,6H2,1,3H3/b5-4+

InChI Key

OXOPJTLVRHRSDJ-SNAWJCMRSA-N

SMILES

CC=CCOC(=O)C(=C)C

Canonical SMILES

CC=CCOC(=O)C(=C)C

Isomeric SMILES

C/C=C/COC(=O)C(=C)C

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